Cas no 1248714-37-5 ((Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine)
![(Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine structure](https://ja.kuujia.com/scimg/cas/1248714-37-5x500.png)
(Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine 化学的及び物理的性質
名前と識別子
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- (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine
- n-(2-(Piperidin-1-yl)ethyl)pentan-2-amine
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- インチ: 1S/C12H26N2/c1-3-7-12(2)13-8-11-14-9-5-4-6-10-14/h12-13H,3-11H2,1-2H3
- InChIKey: VRIIEMGCKOKJQA-UHFFFAOYSA-N
- ほほえんだ: N1(CCNC(C)CCC)CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 130
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 15.3
(Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162876-0.05g |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 0.05g |
$624.0 | 2023-05-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9807-10G |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 95% | 10g |
¥ 14,322.00 | 2023-04-05 | |
Enamine | EN300-162876-2.5g |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 2.5g |
$1454.0 | 2023-05-24 | ||
Enamine | EN300-162876-1.0g |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 1g |
$743.0 | 2023-05-24 | ||
Enamine | EN300-162876-10.0g |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-162876-50mg |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 50mg |
$407.0 | 2023-09-22 | ||
Enamine | EN300-162876-2500mg |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 2500mg |
$949.0 | 2023-09-22 | ||
Enamine | EN300-162876-500mg |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 500mg |
$465.0 | 2023-09-22 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9807-500mg |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 95% | 500mg |
¥2527.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9807-5g |
(pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine |
1248714-37-5 | 95% | 5g |
¥9481.0 | 2024-04-25 |
(Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
(Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amineに関する追加情報
Introduction to (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine, a compound with the CAS number 1248714-37-5, has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its complex organic framework, has been the subject of extensive research in recent years, particularly in the realm of drug discovery and molecular chemistry.
The molecular structure of (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine consists of a pentan-2-yl group linked to a piperidin-1-yl ethyl chain. This configuration imparts specific chemical and pharmacological properties that make it a valuable candidate for various research applications. The presence of the piperidinyl moiety is particularly noteworthy, as piperidine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets effectively.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with diseases such as cancer, neurodegenerative disorders, and infectious diseases. (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine has emerged as a compound of interest in this context, primarily due to its potential to act as a scaffold for drug development. Its structural features allow for modifications that can enhance its binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine is its versatility in chemical synthesis. Researchers have leveraged its framework to develop derivatives with enhanced pharmacological properties. For instance, modifications at the piperidinyl group have been explored to improve solubility and metabolic stability, which are critical factors in drug development. These studies have not only expanded our understanding of the compound's potential but also provided insights into the design of future therapeutic agents.
The compound's relevance extends beyond academic research; it has also caught the attention of pharmaceutical companies looking for novel lead compounds. The ability to synthesize (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine in high purity and yield has made it a practical choice for industrial applications. Advanced synthetic methodologies have been developed to streamline its production, ensuring that researchers have access to sufficient quantities for their studies.
Recent advancements in computational chemistry have further enhanced the study of (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine. Molecular modeling techniques have allowed researchers to predict the compound's behavior in various environments, including biological systems. These simulations have been instrumental in understanding how the compound interacts with target proteins and enzymes, providing a foundation for rational drug design.
The pharmacological profile of (Pentan-2-yl)[2-(piperidin-1-yl)ethyl]amine is another area of active investigation. Initial studies suggest that the compound exhibits promising activity against certain disease-related pathways. For example, research has indicated that derivatives of this compound may have potential in inhibiting kinases involved in cancer progression. These findings have sparked interest in exploring its therapeutic applications further.
Furthermore, the environmental impact of synthesizing and using (Pentan-2-yl)[2-(piperidin-1-y)]ethyl]amine has been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with the broader goal of making chemical research more environmentally responsible while maintaining high standards of efficiency and yield.
In conclusion, (Pentan_2_yl)_[(pip_eridi_n_1_yl)_ethy}]_amine stands as a testament to the ongoing innovation in chemical research. Its unique structure, coupled with its potential applications in drug discovery and materials science, makes it a compound worth studying. As research continues to uncover new possibilities, it is likely that this compound will play an increasingly significant role in shaping the future of chemical and pharmaceutical sciences.
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